5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
“5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antithrombotic Agent
This compound is a novel antithrombotic agent . It’s an oral, direct Factor Xa inhibitor . The coagulation enzyme Factor Xa (FXa) plays a central role in the blood coagulation cascade . Inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin .
Treatment of Thromboembolic Diseases
The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Thromboembolic diseases are conditions involving the obstruction of blood vessels by a blood clot .
Safe and Orally Available Anticoagulants
There is still an unmet medical need for safe and orally available anticoagulants . This compound, being a potent and selective, direct FXa inhibitor with excellent in vivo activity and good oral bioavailability, is a promising candidate .
Factor Xa Inhibitor
The compound is a potent and selective, direct Factor Xa inhibitor . Factor Xa is a particularly promising target for anticoagulant therapy .
High Affinity Binding
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Lead Optimization
The compound was discovered through lead optimization of oxazolidinone derivatives, a new class of potent FXa inhibitors .
Future Directions
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin, the final effector in the clotting cascade .
Mode of Action
The compound acts as a potent inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates and thus inhibiting its activity . This results in a decrease in thrombin generation and ultimately prevents the formation of blood clots .
Biochemical Pathways
The compound’s action affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this cascade, preventing the conversion of prothrombin to thrombin and the subsequent formation of fibrin, the main component of blood clots .
Result of Action
The molecular effect of the compound’s action is the inhibition of FXa activity, leading to a decrease in thrombin generation . On a cellular level, this results in a reduction in the formation of fibrin and thus prevents the formation of blood clots . This makes the compound a potential therapeutic agent for the prevention and treatment of thromboembolic diseases .
Action Environment
The efficacy and stability of the compound, like many pharmaceuticals, can be influenced by various environmental factors These can include pH levels, temperature, and the presence of other substances that may interact with the compound.
properties
IUPAC Name |
5-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S3/c16-14-3-4-15(22-14)23(19,20)17-10-12-5-7-18(8-6-12)11-13-2-1-9-21-13/h1-4,9,12,17H,5-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBHXYPNBOJLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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